Etrimfos
Description
Etrimfos (CAS No. 38260-54-7) is an organophosphorus pesticide primarily used as a grain protectant . Its chemical structure features a substituted methylene group bridging a phosphate ester and an aromatic ring, with the molecular formula C₁₀H₁₇N₂O₄PS . Chromatographic analysis reveals a retention time (RT) of 18.8 minutes using LC-MS/MS, with precursor ion m/z 293.1 and product ions m/z 125.0 and 265.0 . This compound is regulated globally, with maximum residue limits (MRLs) ranging from 0.01 mg/kg in eggs to 0.5 mg/kg in apples and cabbage .
Properties
IUPAC Name |
(6-ethoxy-2-ethylpyrimidin-4-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O4PS/c1-5-8-11-9(15-6-2)7-10(12-8)16-17(18,13-3)14-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIWFCGDPUIBEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)OP(=S)(OC)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041964 | |
| Record name | Etrimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index], Liquid | |
| Record name | Etrimfos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5266 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Etrimfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Miscible with ethyl acetate and ether., Solubility (23 °C): 40 mg/l water; completely miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, hexane, methanol, xylene., 0.04 mg/mL at 23 °C | |
| Record name | ETRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etrimfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.195 at 20 °C | |
| Record name | ETRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00008 [mmHg], VP: 8.6 mPa (20 °C), 6.5x10-5 mm Hg at 20 °C | |
| Record name | Etrimfos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5266 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ETRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil | |
CAS No. |
38260-54-7 | |
| Record name | Etrimfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38260-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etrimfos [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etrimfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-6-ethoxy-2-ethylpyrimidin-4-yl O,O-dimethylphosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETRIMFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHX5LWR4ME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etrimfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-3.35 °C | |
| Record name | ETRIMFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6630 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Etrimfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031783 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Core Synthesis Pathway
Etrimfos is synthesized via a two-step process involving the preparation of a pyrimidine alcohol intermediate followed by phosphorylation. The primary route involves:
Synthesis of 6-Ethoxy-2-Ethyl-4-Pyrimidinol (this compound Alcohol Metabolite, CAS 38249-44-4)
Phosphorylation to Form this compound
- Reaction Mechanism : The pyrimidinol intermediate reacts with dimethyl thiophosphoryl chloride (DMTPCl) in the presence of a base to form the thiophosphate ester.
$$
\text{C}8\text{H}{12}\text{N}2\text{O}2 + (\text{CH}3\text{O})2\text{P(S)Cl} \rightarrow \text{C}{10}\text{H}{17}\text{N}2\text{O}4\text{PS} + \text{HCl}
$$ - Conditions :
- Reaction Mechanism : The pyrimidinol intermediate reacts with dimethyl thiophosphoryl chloride (DMTPCl) in the presence of a base to form the thiophosphate ester.
Alternative Methods
- One-Pot Synthesis : Combines pyrimidine ring formation and phosphorylation in a single reactor, reducing purification steps but requiring precise stoichiometric control.
- Microwave-Assisted Synthesis : Accelerates reaction times by 40–50% but is limited to laboratory-scale production due to equipment constraints.
Industrial Production Methods
Large-Scale Reactor Design
Purification Techniques
- Liquid-Liquid Extraction : Removes unreacted DMTPCl using aqueous sodium bicarbonate.
- Vacuum Distillation : Isolates this compound as a colorless liquid with >98% purity.
Analytical Characterization
Quality Control Metrics
Stability Testing
Data Tables
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Yield | 75–85% | 90–95% |
| Purity | 95–98% | >98% |
| Cycle Time | 8–12 hours | 4–6 hours |
| Solvent Used | Dichloromethane | Toluene (recycled) |
Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (step 1) | Prevents side reactions |
| Molar Ratio | 1:1.05 (Pyrimidinol:DMTPCl) | Maximizes conversion |
| Base Concentration | 10% excess | Neutralizes HCl |
Chemical Reactions Analysis
Etrimfos undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxon, a more toxic metabolite.
Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of less toxic by-products.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like hydroxide ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as sodium hydroxide. The major products formed from these reactions are typically less toxic derivatives of this compound .
Scientific Research Applications
Introduction to Etrimfos
This compound, chemically known as N-ethyl-N-(1-methyl-2-oxo-2-(phenylamino)ethyl)-N,N-dimethylamine, is a non-systemic insecticide primarily used for controlling chewing pests in agricultural settings. As an organophosphate compound, it acts by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses and ultimately causing paralysis in insects. This article explores the various applications of this compound, supported by scientific findings and documented case studies.
Agricultural Use
This compound has been employed extensively in agriculture for pest control. Its application is particularly effective against a range of chewing insects that affect crops such as wheat, corn, and barley. The compound is typically applied in the form of sprays, dusts, or granules.
Table 1: this compound Application Rates and Efficacy
| Crop | Application Rate (mg/kg) | Efficacy (%) | Study Reference |
|---|---|---|---|
| Wheat | 5-15 | 90-100 | |
| Corn | 5-15 | 90-100 | |
| Barley | 5-15 | 90-100 |
This compound has shown sustained efficacy over time, with studies indicating that its residues remain effective against pests for extended periods post-application. For instance, wheat treated with this compound maintained over 90% efficacy against Sitophilus species after one year of storage .
Toxicological Studies
Research on the toxicological profile of this compound has been extensive. Various studies have assessed its safety and potential risks to non-target organisms, including mammals and beneficial insects.
Case Study: Reproductive Toxicity in Rats
A study involving three generations of rats fed varying concentrations of this compound found no significant adverse effects on fertility or gestation outcomes. The highest dose led to minor decreases in cholinesterase activity but did not affect overall health or reproduction rates .
Mutagenicity Testing
This compound was evaluated for mutagenic potential using the Ames test and other methodologies. Results indicated that it did not produce mutagenic effects in tested strains of Salmonella typhimurium or in mammalian systems .
Environmental Impact and Residue Analysis
The environmental fate of this compound has been a subject of investigation, particularly regarding its degradation and persistence in soil and water systems. Studies indicate that this compound degrades relatively quickly under field conditions but can persist in treated grains for extended periods.
Table 2: Residue Persistence of this compound in Grains
| Time (Months) | Residue Level (%) |
|---|---|
| 0 | 100 |
| 6 | 63-75 |
| 12 | <37 |
This data suggests that while this compound is effective initially, its residues diminish significantly over time, making it less likely to impact subsequent crops .
Regulatory Status and Current Use
As of recent evaluations, this compound has been classified as obsolete in many regions due to concerns over its environmental impact and potential health risks associated with long-term exposure. Regulatory bodies have recommended the discontinuation of its use in favor of safer alternatives .
Mechanism of Action
Etrimfos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause paralysis and death in pests. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Comparison with Similar Compounds
Efficacy Against Pests
A 36-week study compared etrimfos with chlorpyrifos-methyl , fenitrothion , and pirimiphos-methyl against insect and mite pests in stored wheat :
| Compound | Susceptible Strains (Mortality >95%) | Resistant Tribolium castaneum (Control Efficacy) | Resistant Oryzaephilus surinamensis (Control Efficacy) | Mite Control (36 Weeks) |
|---|---|---|---|---|
| This compound | All species | High | Best | 100% for G. destructor and T. longior |
| Chlorpyrifos-methyl | All species | Moderate | Moderate | Declined after 32 weeks |
| Fenitrothion | All except T. castaneum after 32 weeks | Poor | Poor | Failed after 4 weeks |
| Pirimiphos-methyl | All species | High | Moderate | Not tested |
Key Findings :
Chemical and Analytical Properties
Chromatographic and mass spectrometric data highlight distinct properties (Table S2, ):
| Compound | RT (min) | Precursor Ion (m/z) | Product Ions (m/z) | Detection Sensitivity |
|---|---|---|---|---|
| This compound | 18.8 | 293.1 | 125.0, 265.0 | High (FA-2 column) |
| Dimethoate | 8.6 | 230.0 | 125.0, 199.0 | Moderate (FA-2 column) |
| Fosthiazate | 12.1 | 284.0 | 104.0, 228.0 | High (FA-1 column) |
Key Insights :
Regulatory and Residue Profiles
MRLs for this compound and structurally related organophosphates vary significantly ():
| Compound | Apple (mg/kg) | Cabbage (mg/kg) | Grains (mg/kg) | Eggs (mg/kg) |
|---|---|---|---|---|
| This compound | 0.5 | 0.5 | 0.1 (rice) | 0.01 |
| Ethion | 2.0 | 2.0 | 0.05 (corn) | 0.02 |
| Chlorpyrifos | 1.0 | 0.5 | 0.05 (wheat) | 0.01 |
Key Observations :
- Recovery rates in multiresidue methods vary: this compound achieves 60–90% recovery using Florisil column eluants 15 and 2+3, whereas ethion requires dichloromethane for optimal elution .
Biological Activity
Etrimfos, a phosphorothioate compound, is primarily used as a pesticide. Its biological activity is characterized by its effects on various organisms, including mammals, insects, and plants. This article compiles significant findings from diverse research sources, focusing on the compound's metabolism, toxicity, efficacy in pest control, and potential resistance development.
This compound is metabolized mainly by glutathione-transferases and mixed-function oxidases. These enzymes play a crucial role in detoxifying the compound within biological systems. Studies indicate that this compound does not significantly affect cholinesterase activity in the brain or liver of treated animals, although some effects were noted in plasma and erythrocytes of female rats at higher doses .
Table 1: Summary of Metabolic Studies on this compound
| Study Reference | Organism | Dose (mg/kg) | Key Findings |
|---|---|---|---|
| Hamburger & Klotzsche (1978a) | Rats | 3600 | Reduced mortality with atropine treatment |
| Richold & Richardson (1980) | Rats | 1500-6000 | No significant mutagenic effects observed |
| Carpy & Klotzsche (1975a) | Rabbits | 0-100 | Observed teratogenic effects at high doses |
Toxicity and Safety Assessments
Toxicological studies have shown that this compound exhibits low acute toxicity in mammals. In reproductive studies, no adverse effects were found on fertility or gestation in rats. However, slight teratogenic effects were noted in rabbits at higher doses, including skeletal anomalies and reduced implantation rates .
In chronic exposure studies, rats fed this compound showed no significant changes in body weight or food intake. However, there was an increase in serum glucose levels and a decrease in thyroid weight at the highest dose tested .
Case Study: Teratogenicity Assessment in Rabbits
A study involving pregnant rabbits administered this compound revealed:
- Doses : 0, 25, 50, 100 mg/kg
- Results : Increased dead foetuses and slight skeletal deformities observed at higher doses.
- : this compound may have teratogenic potential at elevated exposure levels.
Efficacy in Pest Control
This compound has been evaluated for its effectiveness against various pests. It has shown significant efficacy against storage mites and other agricultural pests. However, resistance development has been documented; certain populations of pests have demonstrated cross-resistance to this compound and other organophosphorus pesticides like pirimiphos-methyl .
Table 2: Efficacy of this compound Against Pests
| Pest Species | Application Rate (mg/kg) | Efficacy (%) |
|---|---|---|
| Sitophilus granarius | 10 | 100 |
| Lepidoglyphus destructor | - | Resistance noted |
| Acarus siro | - | Resistance noted |
Resistance Mechanisms
Research indicates that resistance to this compound may be linked to increased esterase activity among pest populations. This enzymatic change allows pests to metabolize the pesticide more effectively, reducing its efficacy .
Q & A
Q. What are the optimal analytical conditions for detecting Etrimfos in environmental samples?
this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key parameters include a precursor ion of m/z 293.1 and product ions at m/z 125.0 and 265.0 for selective detection . Retention time (RT) on standard columns like C18 is approximately 18.8 minutes under gradient elution conditions. Method validation should include spike-and-recovery experiments in matrices such as water or soil, adhering to FDA multiresidue protocols (e.g., 60–90% recovery thresholds) .
Q. How should researchers design experiments to assess this compound stability under varying environmental conditions?
Use controlled degradation studies with variables like pH, UV exposure, and temperature. For example:
- Hydrolysis : Incubate this compound in buffered solutions (pH 4–9) at 25°C and 50°C, sampling at intervals for LC-MS/MS analysis.
- Photolysis : Expose samples to UV light (254 nm) and monitor breakdown products like the oxygen analog (m/z 309.1) . Include negative controls and replicate analyses (n ≥ 3) to ensure statistical rigor .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound recovery rates across multiresidue methods?
Discrepancies often arise from eluant selection and matrix effects. For instance, this compound shows consistent recovery (Category C) with Florisil column eluant #2 (dichloromethane-based) but variable results in other systems . To resolve this:
Q. What strategies are effective for identifying this compound metabolites in non-target species?
Use high-resolution mass spectrometry (HRMS) coupled with in silico metabolite prediction tools (e.g., MetFrag). Key steps:
- Sample preparation : Extract liver or plant tissues using acetonitrile:water (80:20) with dispersive SPE cleanup.
- Metabolite annotation : Look for hydroxylated (+16 Da) or glutathione-conjugated (+305 Da) derivatives.
- Validation : Compare fragmentation patterns with synthetic standards and reference databases (e.g., NIST) .
Q. How can researchers address conflicting data on this compound’ detection limits in grain protectant studies?
Disparities in detection limits (e.g., PIRM assay vs. LC-MS/MS) stem from analytical sensitivity and interference from co-formulants. Mitigation approaches:
- Optimize sample cleanup using graphitized carbon black (GCB) to remove pigments and lipids.
- Employ isotope dilution with deuterated this compound for precise quantification .
- Conduct inter-laboratory comparisons to harmonize limits of quantification (LOQ) .
Methodological Frameworks
- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as this compound’ interaction with acetylcholinesterase isoforms .
- Data Contradiction Analysis : Use triangulation (e.g., combining LC-MS/MS, GC-NPD, and bioassay data) to resolve inconsistencies in degradation kinetics or toxicity profiles .
- Ethical Compliance : Adhere to OECD 453 (combined chronic toxicity/carcinogenicity) guidelines when testing this compound in model organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
